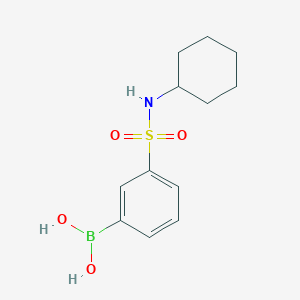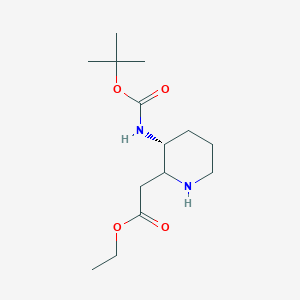
N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride
Overview
Description
“N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O . It has been studied for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in the context of developing potent anti-tubercular agents . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1CNCCC1NC(=O)C2=NC=CN=C2.Cl . This indicates that the compound contains a piperidin-4-yl group attached to a pyrazine-2-carboxamide group, and it is in the form of a hydrochloride salt.Scientific Research Applications
Synthesis and Optimization
- Scalable Synthesis : Daiyan Wei et al. (2016) describe a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor investigated for central nervous system disorders. This method provides a high-purity product and is suitable for large-scale production (Wei et al., 2016).
Applications in Medicinal Chemistry
- Cannabinoid Receptor Antagonists : Research by Lan et al. (1999) on pyrazole derivatives including N-(piperidin-1-yl)pyrazole-3-carboxamide indicates their potential as brain cannabinoid CB1 receptor antagonists. These compounds could counteract adverse effects of cannabinoids and have therapeutic applications (Lan et al., 1999).
- Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)pyrazole-3-carboxamide with the CB1 cannabinoid receptor, contributing to the understanding of antagonist mechanisms at a molecular level (Shim et al., 2002).
Radiolabeled Compounds for Imaging and Study
- Radioactive Labeling : Seltzman et al. (2002) discuss the synthesis of a tritiated form of N-(piperidin-1-yl)pyrazole-3-carboxamide for research, which can help in studying receptor binding and drug mechanisms (Seltzman et al., 2002).
Antimicrobial and Antitubercular Activities
- Antimicrobial Evaluation : Patil et al. (2021) synthesized piperazine derivatives with antimicrobial activities. Their research could guide the development of more potent antimicrobials (Patil et al., 2021).
- Anti-Tubercular Agents : Srinivasarao et al. (2020) designed and synthesized pyrazine-2-carbonyl piperazine derivatives as anti-tubercular agents, showing significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Neuropharmacological Research
- Norepinephrine Outflow Study : Tzavara et al. (2001) explored the effects of a CB1 receptor antagonist structurally related to N-(piperidin-4-yl)pyrazine-2-carboxamide hydrochloride on norepinephrine and serotonin in the rat brain, contributing to the understanding of its pharmacological actions (Tzavara et al., 2001).
Future Directions
The future directions for the study of “N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride” could involve further exploration of its anti-tubercular activity and potential applications in the treatment of tuberculosis . Additionally, the compound could serve as a starting point for the development of new inhibitors .
Mechanism of Action
Target of Action
The primary target of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as a potential anti-tubercular agent .
Result of Action
The compound has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth or survival of the bacterium at these concentrations.
properties
IUPAC Name |
N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKPXGORYLTOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671560 | |
| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185316-41-9 | |
| Record name | N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















